REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[N+:8]1([O-])C(C)=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14]>>[C:5]([O:4][CH2:1][C:2]1[CH:10]=[CH:11][CH:12]=[C:13]([CH3:14])[N:8]=1)(=[O:7])[CH3:6]
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Name
|
|
Quantity
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23 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC=CC1C)C)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
DISTILLATION
|
Details
|
the crude mixture was distilled
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)OCC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |